molecular formula C13H15BN2O3 B1411377 (R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid CAS No. 1613639-39-6

(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid

Cat. No.: B1411377
CAS No.: 1613639-39-6
M. Wt: 258.08 g/mol
InChI Key: UUSNHXZNADHAAR-ZDUSSCGKSA-N
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Description

“®-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland . Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics, and they are also considered bioisosteres of carboxylic acids .


Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . Despite boron having interesting similarities with carbon, boronic acids have unique characteristics .


Chemical Reactions Analysis

Boronic acids have been employed for a number of biomedical applications . They have been used in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .


Physical and Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . Despite boron having interesting similarities with carbon, boronic acids have unique characteristics .

Scientific Research Applications

Development of Novel Pharmaceutical Compounds

Boronic acid derivatives have been utilized in the development of proteasome inhibitors, which are significant in cancer treatment. For instance, CEP-18770, a novel proteasome inhibitor with a boronic-acid-based structure, has shown promise in early clinical evaluations as an anticancer agent. Its pharmacokinetics were studied using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, highlighting the drug's potential in treating cancer patients with solid tumors or multiple myeloma (Sala et al., 2010).

Analytical Methods

In the realm of analytical chemistry, boronic acids have been instrumental in developing methods for detecting and quantifying biological and chemical compounds. For example, the degradation behavior of Bortezomib, a boronic acid-based proteasome inhibitor used in multiple myeloma treatment, was studied under clinical use conditions, providing insights into its stability and shelf life (Bolognese et al., 2009).

Material Science and Catalysis

Boronic acids play a crucial role in material science, especially in forming boronic ester bonds. A study on tetraarylpentaborates formed from the reaction of arylboronic acids with an aryloxorhodium complex showcased the versatility of boronic acids in creating complex structures with potential applications in catalysis and material science (Nishihara et al., 2002).

Enzyme Inhibition for Therapeutic Targets

Boronic acids have been explored as enzyme inhibitors, providing a pathway to develop new therapeutic agents. A significant example includes the synthesis and study of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, which showed selective inhibition of Rab geranylgeranyl transferase, presenting a potential strategy for targeting diseases associated with protein prenylation (McKenna et al., 2010).

Mechanism of Action

The mechanism of action of boronic acids in mediating their antibacterial or antifungal actions is limited . Boronic acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors .

Safety and Hazards

Boronic acids should be handled with care. Avoid inhalation of dust. Avoid contact with skin and eyes. Provide adequate ventilation . Do not discharge onto the ground or into water courses .

Properties

IUPAC Name

[5-[[(1R)-2-hydroxy-1-phenylethyl]amino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BN2O3/c17-9-13(10-4-2-1-3-5-10)16-12-6-11(14(18)19)7-15-8-12/h1-8,13,16-19H,9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSNHXZNADHAAR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NC(CO)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CN=C1)N[C@@H](CO)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
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(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid

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